trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is an antipseudomonal cephalosporin, a class of β-lactam antibiotics known for their broad-spectrum antibacterial activity. This compound was initially developed by Mochida Pharmaceutical Co., Ltd., and it targets gram-negative bacteria, particularly Pseudomonas aeruginosa .
Preparation Methods
The synthesis of trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several key steps. One of the critical intermediates is 2-(3,4-carbonyldioxyphenyl)-2-(phthalimidooxy)acetic acid. This intermediate is resolved into optically active forms through preferential crystallization at 15°C in acetone . The resolved intermediate is then used to prepare the potent antipseudomonal cephalosporin, M 14659 .
Chemical Reactions Analysis
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporins.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: It is used in the treatment of infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa.
Industry: It is used in the development of new antibiotics and the improvement of existing ones
Mechanism of Action
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death .
Comparison with Similar Compounds
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is similar to other siderophore cephalosporins, such as cefiderocol and cefetecol. it has unique structural features that enhance its activity against Pseudomonas aeruginosa. Similar compounds include:
Cefiderocol: A novel siderophore cephalosporin with potent activity against carbapenem-resistant gram-negative bacteria.
Cefetecol: A catechol-substituted cephalosporin with activity against gram-negative bacteria.
S-9096: Another siderophore cephalosporin with similar antibacterial properties.
This compound stands out due to its specific activity against Pseudomonas aeruginosa and its unique structural features that enhance its efficacy.
Properties
CAS No. |
114627-37-1 |
---|---|
Molecular Formula |
C28H20N9Na3O11S3 |
Molecular Weight |
823.7 g/mol |
IUPAC Name |
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23N9O11S3.3Na/c1-9-4-15(37-28(31-9)33-20(34-37)26(46)47)49-7-11-8-50-23-17(22(41)36(23)18(11)24(42)43)32-21(40)16(14-6-30-27(29)51-14)35-48-19(25(44)45)10-2-3-12(38)13(39)5-10;;;/h2-6,17,19,23,38-39H,7-8H2,1H3,(H2,29,30)(H,32,40)(H,42,43)(H,44,45)(H,46,47);;;/q;3*+1/p-3/b35-16+;;;/t17-,19+,23-;;;/m1.../s1 |
InChI Key |
KKCORCGDIQPQOO-SNQWTNTOSA-K |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O[C@@H](C5=CC(=C(C=C5)O)O)C(=O)[O-])/C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
antibiotic M 14659 M 14659 M14659 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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